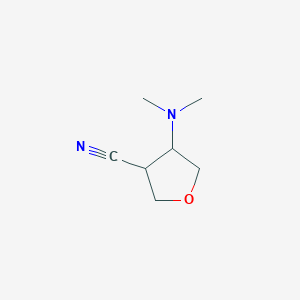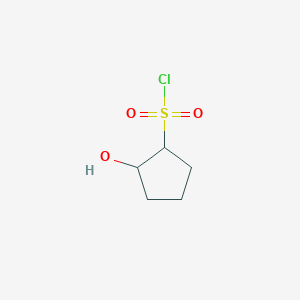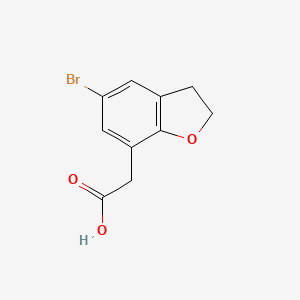
trans-Stilbene-alpha,beta-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Stilbene-alpha,beta-13C2: is a labeled compound of trans-stilbene, where the alpha and beta carbon atoms are enriched with the carbon-13 isotope. This compound is primarily used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-stilbene-alpha,beta-13C2 typically involves the coupling of benzyl halides in the presence of a phosphine catalyst. The reaction proceeds smoothly with bases such as cesium fluoride and sodium hydride, yielding trans-stilbenes in good quantities . Another common method involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation to produce diphenylacetylene .
Industrial Production Methods: Industrial production of trans-stilbene and its derivatives often employs large-scale organic synthesis techniques, including the Wittig reaction, Mizoroki-Heck reaction, and Suzuki cross-coupling reaction . These methods are chosen for their efficiency and ability to produce high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Stilbene-alpha,beta-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stilbene oxide.
Reduction: It can be reduced to form bibenzyl.
Substitution: It can undergo substitution reactions with halogens to form dihaloalkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a solvent like dichloromethane.
Major Products:
Oxidation: Stilbene oxide.
Reduction: Bibenzyl.
Substitution: Dihaloalkanes such as meso-stilbene dibromide.
Applications De Recherche Scientifique
Chemistry: trans-Stilbene-alpha,beta-13C2 is used to study reaction mechanisms and pathways in organic chemistry. Its labeled carbon atoms allow for detailed analysis using NMR spectroscopy .
Biology and Medicine: In biological research, trans-stilbene and its derivatives are studied for their potential anticancer, antioxidant, and anti-inflammatory properties . The labeled compound helps in tracing metabolic pathways and understanding the bioavailability of stilbene derivatives .
Industry: In the industrial sector, trans-stilbene derivatives are used in the production of dyes, optical brighteners, and as intermediates in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of trans-stilbene-alpha,beta-13C2 involves its interaction with various molecular targets and pathways. For instance, resveratrol, a well-known stilbene derivative, exhibits its effects by modulating pathways related to oxidative stress, inflammation, and cell proliferation . The carbon-13 labeling allows researchers to track these interactions and understand the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Piceatannol: Another stilbene derivative with anti-inflammatory properties.
Uniqueness: trans-Stilbene-alpha,beta-13C2 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications involving NMR spectroscopy. This labeling allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with unlabeled compounds .
Propriétés
Formule moléculaire |
C14H12 |
|---|---|
Poids moléculaire |
182.23 g/mol |
Nom IUPAC |
[(E)-2-phenyl(1,2-13C2)ethenyl]benzene |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11+1,12+1 |
Clé InChI |
PJANXHGTPQOBST-TYBRUWTQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/[13CH]=[13CH]/C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)



![7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)


